molecular formula C13H16BrNO4 B286283 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene

1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene

Cat. No. B286283
M. Wt: 330.17 g/mol
InChI Key: APJMYWFBOOWKOW-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene is a chemical compound that belongs to the group of nitrovinyl-substituted phenyl ethers. It has been widely studied for its potential applications in scientific research, particularly in the fields of organic chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene is not fully understood. However, it is believed to act as a ligand for certain receptors and enzymes, leading to changes in their activity and function. It may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
Studies have shown that 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. It has also been investigated for its potential as an anti-inflammatory and anti-cancer agent. However, further studies are needed to fully understand its effects and potential applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene is its potential as a building block for the synthesis of other compounds with potential biological activity. It is also relatively easy to synthesize using the optimized method described above. However, one of the limitations of using this compound in lab experiments is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene. One area of interest is its potential as a fluorescent probe for imaging studies. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to fully understand its mechanism of action and potential applications in these areas. Additionally, the synthesis method may be further optimized to improve yield and purity of the final product.

Synthesis Methods

The synthesis of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene involves the reaction of 1-Bromo-3-ethoxy-5-iodo-2-propoxybenzene with nitroethylene in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. This synthesis method has been optimized through various studies, and it is considered to be an efficient and reliable method for the preparation of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene.

Scientific Research Applications

1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene has been studied for its potential applications in various scientific research fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds with potential biological activity. In biochemistry, it has been studied for its potential as a ligand for various receptors and enzymes. It has also been investigated for its potential as a fluorescent probe for imaging studies.

properties

Molecular Formula

C13H16BrNO4

Molecular Weight

330.17 g/mol

IUPAC Name

1-bromo-3-ethoxy-5-[(Z)-2-nitroethenyl]-2-propoxybenzene

InChI

InChI=1S/C13H16BrNO4/c1-3-7-19-13-11(14)8-10(5-6-15(16)17)9-12(13)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3/b6-5-

InChI Key

APJMYWFBOOWKOW-WAYWQWQTSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1Br)/C=C\[N+](=O)[O-])OCC

SMILES

CCCOC1=C(C=C(C=C1Br)C=C[N+](=O)[O-])OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=C[N+](=O)[O-])OCC

Origin of Product

United States

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